

"IUPAC name and structure of 3,4-Difluoro isopropyl U-47700"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Difluoro isopropyl U-47700

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In-Depth Technical Guide: 3,4-Difluoro isopropyl U-47700

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthetic opioid **3,4-Difluoro isopropyl U-47700**. As a structural analog of U-47700, a potent μ -opioid receptor agonist, this compound is of significant interest to researchers in the fields of pharmacology, toxicology, and forensic science. This document outlines its chemical identity, and while specific biological data and experimental protocols for this particular analog are limited in published literature, we present representative methodologies and data from closely related compounds to provide a foundational understanding for research and development.

Chemical Identity and Structure

- IUPAC Name: rel-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-(1-methylethyl)-benzamide[1][2]
- CAS Number: 2752265-46-4[1][2]
- Molecular Formula: $C_{18}H_{26}F_2N_2O$ [1][2]

- Molecular Weight: 324.4 g/mol [1]
- Chemical Structure:
 - SMILES: FC1=C(C=CC(C(N(C(C)C)[C@@H]2CCCC[C@H]2N(C)C)=O)=C1)F[1][2]
 - InChI: InChI=1S/C18H26F2N2O/c1-12(2)22(17-8-6-5-7-16(17)21(3)4)18(23)13-9-10-14(19)15(20)11-13/h9-12,16-17H,5-8H2,1-4H3/t16-,17-/m1/s1[1][2]

3,4-Difluoro isopropyl U-47700 is categorized as a "utopioid," indicating its expected activity as a μ -opioid receptor agonist, similar to its parent compound U-47700.[1][3]

Quantitative Data Summary

Specific quantitative biological data for **3,4-Difluoro isopropyl U-47700** is not readily available in the peer-reviewed literature. However, data for the parent compound U-47700 and its metabolites provide a valuable reference for predicting its potential activity.

Compound	Receptor	Assay Type	Value	Unit	Reference
U-47700	μ -opioid	Ki	11.1	nM	[1]
δ -opioid	Ki	1220	nM	[1]	
κ -opioid	Ki	287	nM	[1]	
μ -opioid	ED ₅₀ (analgesia, rats)	0.5	mg/kg	[4]	
μ -opioid	ED ₅₀ (catalepsy, rats)	1.7	mg/kg	[4]	
N-desmethyl-U-47700	μ -opioid	Ki	206	nM	[1][4]
N,N-didesmethyl-U-47700	μ -opioid	Ki	4080	nM	[1][4]
Morphine	μ -opioid	Ki	2.7	nM	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3,4-Difluoro isopropyl U-47700** are not explicitly published. However, the following sections describe generalizable methods used for the characterization of U-47700 and other synthetic opioids, which can be adapted for the study of this analog.

Synthesis

The synthesis of U-47700 analogs typically involves the coupling of a substituted benzoyl chloride with the appropriate N-substituted-(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine. For **3,4-Difluoro isopropyl U-47700**, this would likely involve the reaction of 3,4-difluorobenzoyl chloride with N-isopropyl-(1R,2R)-N',N'-dimethylcyclohexane-1,2-diamine.

In Vitro Biological Assays

1. Radioligand Binding Assays:

- Objective: To determine the binding affinity (K_i) of the compound for opioid receptors (μ , δ , and κ).
- Methodology:
 - Prepare membrane homogenates from rat brain tissue or cells expressing the specific human opioid receptor.
 - Incubate the membrane preparations with a radiolabeled ligand (e.g., [^3H]DAMGO for μ -opioid receptors) and varying concentrations of the test compound.
 - After incubation, separate the bound and free radioligand by rapid filtration.
 - Quantify the radioactivity of the filters using liquid scintillation counting.
 - Calculate the IC_{50} value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the K_i value using the Cheng-Prusoff equation.[\[1\]](#)

2. [^{35}S]GTPyS Binding Assay:

- Objective: To assess the functional activity (potency and efficacy) of the compound as a G-protein coupled receptor agonist.
- Methodology:
 - Use cell membranes expressing the opioid receptor of interest.
 - Incubate the membranes with [^{35}S]GTPyS, GDP, and varying concentrations of the test compound.
 - Agonist binding to the receptor promotes the exchange of GDP for [^{35}S]GTPyS on the $\text{G}\alpha$ subunit.
 - Measure the amount of bound [^{35}S]GTPyS by liquid scintillation counting.

- Generate concentration-response curves to determine the EC_{50} (effective concentration to produce 50% of the maximal response) and E_{max} (maximal efficacy) values.

In Vivo Pharmacological Assays

1. Analgesia Assessment (Hot Plate Test):

- Objective: To evaluate the antinociceptive effects of the compound in an animal model.
- Methodology:
 - Administer the test compound to rodents (e.g., rats or mice) via a specific route (e.g., subcutaneous injection).
 - At predetermined time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
 - Measure the latency to a nociceptive response (e.g., paw licking or jumping).
 - An increase in the response latency is indicative of an analgesic effect.
 - Determine the ED_{50} value (the dose that produces a maximal effect in 50% of the subjects).^[1]

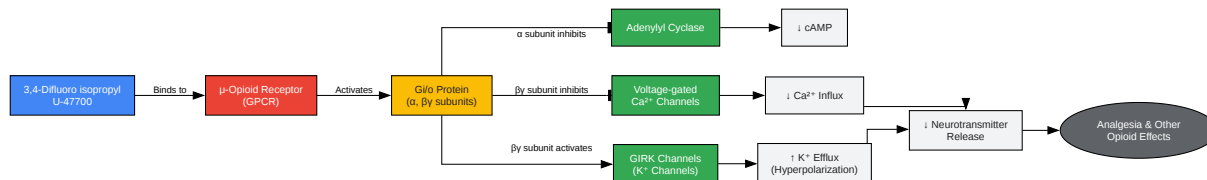
2. Pharmacokinetic Analysis:

- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
- Methodology:
 - Administer a single dose of the compound to cannulated rats.
 - Collect blood samples at various time points post-administration.
 - Analyze the plasma concentrations of the parent compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[1]

- Calculate key pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), and half-life (t_{1/2}).^[1]

Signaling Pathways and Logical Relationships

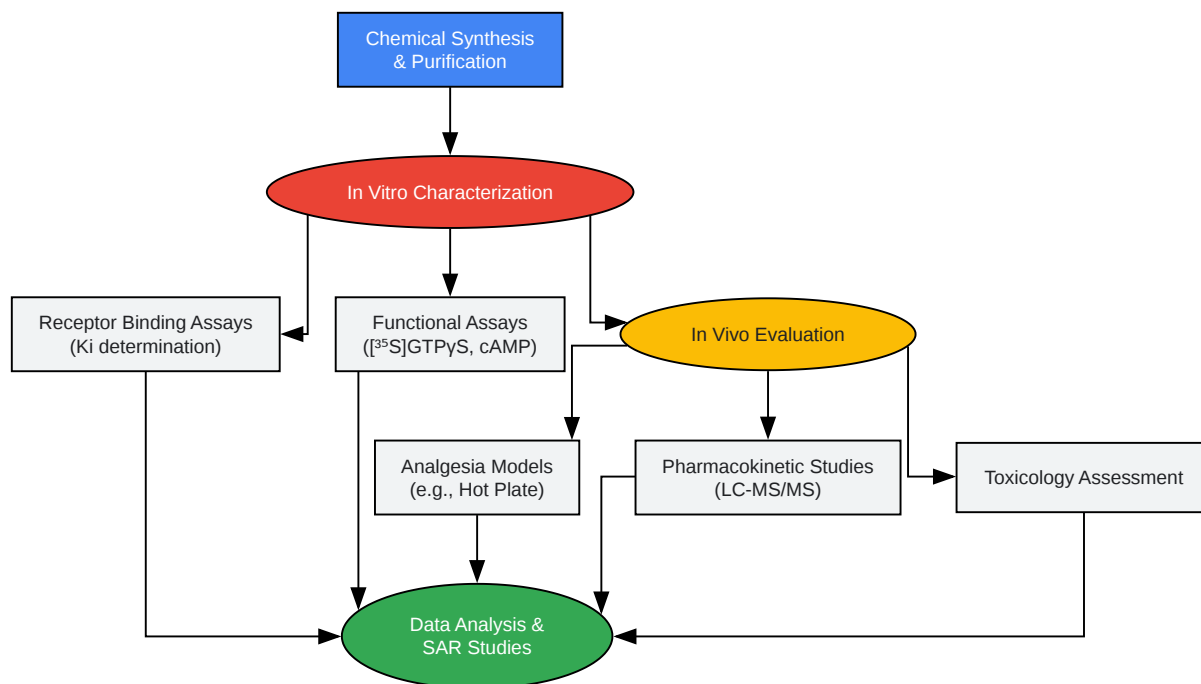
As a presumed μ -opioid receptor agonist, **3,4-Difluoro isopropyl U-47700** is expected to activate the same signaling pathways as other opioids like morphine and U-47700. Upon binding to the μ -opioid receptor (a Gi/o-coupled G-protein coupled receptor), it would initiate a cascade of intracellular events leading to its analgesic and other physiological effects.



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Caption: Presumed signaling pathway of **3,4-Difluoro isopropyl U-47700**.

The following diagram illustrates a general experimental workflow for the characterization of a novel synthetic opioid.



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Caption: General workflow for novel synthetic opioid characterization.

Conclusion

3,4-Difluoro isopropyl U-47700 is a synthetic opioid with a chemical structure that strongly suggests activity as a μ -opioid receptor agonist. While direct experimental data for this specific analog is currently lacking in the public domain, the established methodologies for the synthesis, in vitro, and in vivo characterization of its parent compound, U-47700, provide a clear roadmap for future research. The provided data on related compounds and the outlined experimental protocols serve as a valuable resource for scientists and researchers investigating the pharmacology and toxicology of this and other novel synthetic opioids. Further research is necessary to fully elucidate the specific binding affinities, functional activities, and pharmacokinetic profiles of **3,4-Difluoro isopropyl U-47700**.

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- To cite this document: BenchChem. ["IUPAC name and structure of 3,4-Difluoro isopropyl U-47700"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818934#iupac-name-and-structure-of-3-4-difluoro-isopropyl-u-47700]

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